molecular formula C6H4NO2- B505614 Nicotinate

Nicotinate

Cat. No.: B505614
M. Wt: 122.1g/mol
InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.

Properties

Molecular Formula

C6H4NO2-

Molecular Weight

122.1g/mol

IUPAC Name

pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)C(=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-]

Synonyms

3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinate
Reactant of Route 2
Nicotinate

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